

Application Notes and Protocols for YE6144 in Lupus Nephritis Research

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Compound of Interest

Compound Name: YE6144

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Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease where the immune system mistakenly attacks the body's own tissues, leading to widespread inflammation and damage. A frequent and severe complication of SLE is lupus nephritis (LN), characterized by kidney inflammation that can progress to end-stage renal disease. Interferon regulatory factor 5 (IRF5) has been identified as a key transcription factor in the pathogenesis of SLE and LN. Its activation is linked to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial mediators of the autoimmune response.[1][2] Dysregulated IRF5 activation is observed in both SLE patients and mouse models of the disease.[1][2][3]

YE6144 is a novel small-molecule inhibitor of IRF5.[3] It selectively suppresses the activity of IRF5 by inhibiting its phosphorylation and subsequent translocation to the nucleus.[3] This mechanism of action effectively reduces the production of pathogenic type I IFNs and other inflammatory mediators, making **YE6144** a promising therapeutic candidate for autoimmune diseases like lupus nephritis.[3][4] Preclinical studies in the NZB/W F1 mouse model, a spontaneous model of lupus-like disease that develops severe lupus nephritis, have demonstrated the therapeutic potential of **YE6144** in attenuating disease progression.[1][3][5][6][7]

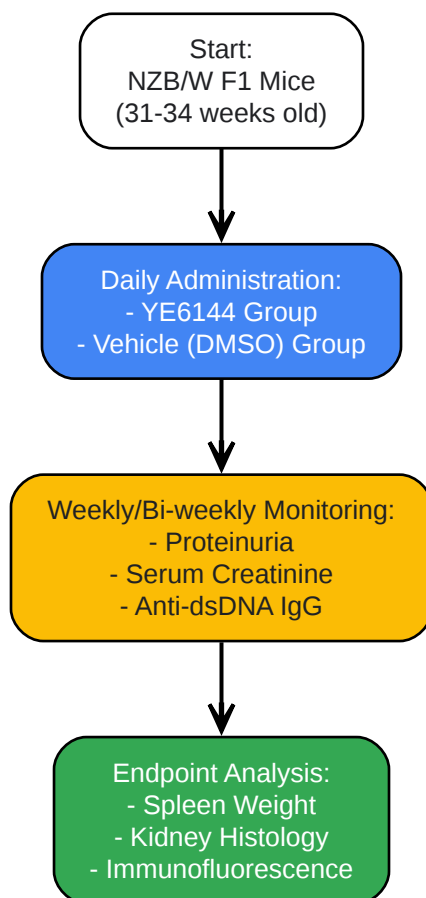
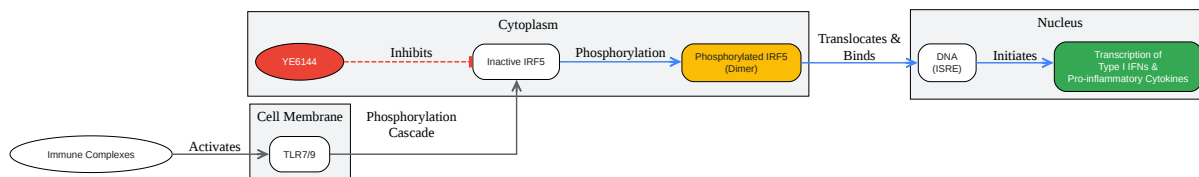
These application notes provide a comprehensive overview of the use of **YE6144** for studying lupus nephritis, including its mechanism of action, protocols for in vivo studies, and a summary

of key preclinical findings.

Mechanism of Action of YE6144

YE6144 exerts its therapeutic effect by targeting the activation of IRF5. In the context of lupus nephritis, the binding of autoantibodies to self-antigens forms immune complexes that can activate Toll-like receptors (TLRs), particularly TLR7 and TLR9. This activation triggers a signaling cascade that leads to the phosphorylation of IRF5. Once phosphorylated, IRF5 forms dimers and translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding for type I interferons (e.g., IFN- α , IFN- β) and other pro-inflammatory cytokines.[3]

YE6144 directly interferes with this process by inhibiting the phosphorylation of IRF5.[3] By preventing this critical activation step, **YE6144** effectively blocks the nuclear translocation of IRF5 and the subsequent transcription of its target genes.[3] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines that drive the pathogenesis of lupus nephritis.[3][4]



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